4-(2-Methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one
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Description
4-(2-Methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPO or MPOB and has been studied extensively for its ability to modulate various biological processes. In
Scientific Research Applications
Synthesis and Antimicrobial Studies
Researchers have synthesized new pyridine derivatives through a series of chemical reactions involving 2-amino substituted benzothiazoles and various sulfonyl chlorides, including p-acetamidobenzenesulfonyl chloride, in the presence of pyridine. These derivatives have been evaluated for their antimicrobial properties, demonstrating significant antibacterial activity. The process involves the formation of electrophilic N-acetyl-pyridinium complexes, facilitating condensation to yield the desired products. This approach exemplifies the utility of 4-(2-Methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one derivatives in developing antimicrobial agents (Patel & Agravat, 2009).
Corrosion Inhibition Studies
The compound has also been implicated in the study of corrosion inhibition, where derivatives have been synthesized and their efficacy in inhibiting the corrosion of metals, such as iron, has been evaluated through quantum chemical calculations and molecular dynamics simulations. These studies provide insights into the adsorption behaviors and binding energies of such compounds on metal surfaces, indicating their potential as corrosion inhibitors (Kaya et al., 2016).
Anticancer Activity
Furthermore, the synthesis of novel series of derivatives involving 4-methoxy, and 4,9-dimethoxy-5-substituted furo[2,3-g]-1,2,3-benzoxathiazine-7,7-dioxide has been reported. These compounds have been tested for their DPPH radical-scavenging activity and in vitro antiproliferative activity against various cancer cell lines, showing moderate to high activity. This suggests the potential of this compound derivatives in anticancer drug development (El-Sawy et al., 2013).
Molecular Docking and Enzyme Inhibitory Activities
Additionally, these derivatives have been explored for their enzyme inhibitory activities, with some compounds displaying strong antiarrhythmic and antihypertensive activities. Molecular docking studies have helped in understanding the mechanism of action, suggesting the role of alpha-adrenolytic properties in their pharmacological effects. This highlights the therapeutic potential of such derivatives in treating cardiovascular disorders (Malawska et al., 2002).
properties
IUPAC Name |
4-(2-methoxyphenyl)sulfonyl-1-pyridin-3-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-23-14-6-2-3-7-15(14)24(21,22)18-9-10-19(16(20)12-18)13-5-4-8-17-11-13/h2-8,11H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZHRDZZMLETGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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